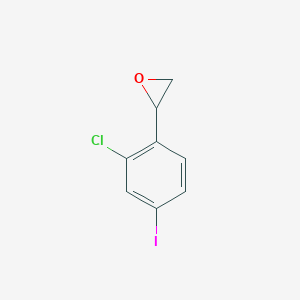

2-(2-Chloro-4-iodophenyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

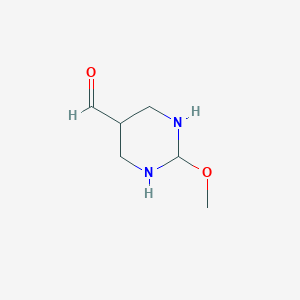

“2-(2-Chloro-4-iodophenyl)oxirane” is a chemical compound with the CAS Number: 2354570-39-9 . It has a molecular weight of 280.49 and is typically stored at 4 degrees Celsius . The compound is in powder form .

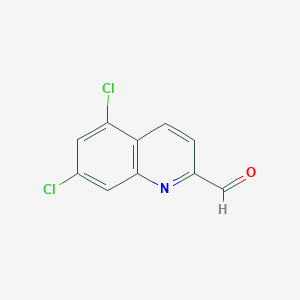

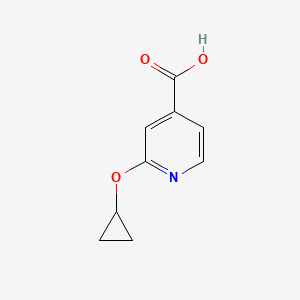

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-iodophenyl)oxirane” is1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Chloro-4-iodophenyl)oxirane” are not available, oxiranes are known to undergo ring-opening reactions. For instance, the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine has been studied .Physical And Chemical Properties Analysis

“2-(2-Chloro-4-iodophenyl)oxirane” is a powder with a molecular weight of 280.49 . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Analytical Chemistry Applications

In analytical chemistry, the determination of the oxirane ring in organic compounds involves reactions with hydrochloric acid among various solvents. A method employing a stable, readily available titrant for the direct titration of oxiranes and certain aziridines has been described, highlighting the relevance of oxirane compounds in precise analytical procedures (R. Jay, 1964).

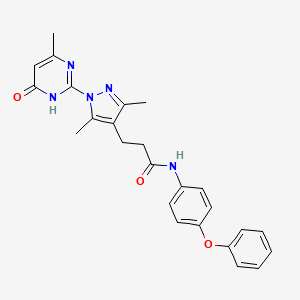

Synthetic Chemistry and Drug Development

"2-(2-Chloro-4-iodophenyl)oxirane" and related compounds play significant roles in synthetic chemistry and drug development. For instance, the synthesis and characterization of adducts derived from reactions of oxirane compounds with nucleosides and DNA have been studied, revealing their potential as intermediates in the synthesis of antifungal drugs (T. Munter et al., 2002). Similarly, the synthesis of phenylalkyloxiranecarboxylic acid derivatives and their hypoglycemic activity highlight the therapeutic potential of oxirane derivatives (K. Eistetter & H. Wolf, 1982).

Polymer Science

In polymer science, oxiranes and siloranes are investigated for their potential in developing new materials with desirable properties. For example, the stability of silorane dental monomers in aqueous systems suggests their suitability for dental applications due to their stability and low shrinkage/stress properties (J. Eick et al., 2006). Furthermore, the synthesis of oxirane derivatives and their application in creating flame-retardant epoxy resins demonstrate the versatility of oxirane compounds in material science (Chun-Shan Wang & Jeng-yueh Shieh, 1998).

Molecular Toxicology

In molecular toxicology, the metabolism and molecular toxicology of chloroprene, an important compound related to oxiranes, have been studied to understand its mutagenic metabolites and the reactive nature towards DNA (T. Munter et al., 2007). These studies provide insights into the genetic effects of oxirane compounds and their implications for human health.

Propriétés

IUPAC Name |

2-(2-chloro-4-iodophenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSNKZZWVDMDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-iodophenyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673449.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)

![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)